Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPHGZURWULQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: The reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring.
Introduction of the 4-chlorophenyl group: The thiazole intermediate is then reacted with 4-chloroaniline to introduce the 4-chlorophenyl group.
Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1.1 Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structural features of these compounds play a crucial role in their efficacy against various pathogens. A study highlighted that certain substitutions on the phenyl ring enhance antibacterial activity, suggesting that this compound could be further developed as an antimicrobial agent .
1.2 Anti-Tuberculosis Activity
The compound has also been investigated for its potential as an anti-tuberculosis agent. In vitro studies demonstrated that thiazole derivatives can inhibit Mur enzymes in Mycobacterium tuberculosis, which are vital for cell wall biosynthesis. The structural modifications of these compounds significantly influence their inhibitory potency, with specific substitutions leading to improved activity against tuberculosis .
Synthesis and Structure-Activity Relationship
2.1 Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : The initial step involves the synthesis of thiazole derivatives through condensation reactions.
- Substitution Reactions : Subsequent steps involve introducing the 4-chlorophenyl amino group and the ethyl carbamate moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The detailed synthesis pathway can vary based on specific reaction conditions and reagents used .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings regarding SAR include:
- Substituent Effects : Variations in substituents on the thiazole ring and phenyl groups significantly affect the compound's biological activity. For example, electron-withdrawing groups tend to enhance antimicrobial properties.
- Hydrophobic Interactions : The presence of hydrophobic groups has been linked to increased binding affinity to target enzymes, which is essential for enhancing therapeutic effectiveness .
Case Studies
Several case studies have explored the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.
Comparison with Similar Compounds
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities.
Thiazole-4-carboxylate derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Thiazolopyrimidines: Explored for their anticancer and anti-inflammatory properties.
Biological Activity
Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, a thiazole derivative, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activities, supported by relevant studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazole ring, a carbamate moiety, and a para-chlorophenyl group, which are pivotal for its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound.
Case Studies
- In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that thiazole derivatives reduced the viability of A549 (lung cancer) and Caco-2 (colorectal cancer) cells by up to 60% at concentrations of 100 µM .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. The presence of electron-withdrawing groups like chlorine enhances this activity by improving the compound's interaction with cellular targets .
Efficacy Comparison
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
Study Findings
- Broad-Spectrum Activity : this compound has been tested against Gram-negative and Gram-positive bacteria, demonstrating significant inhibition .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, which is crucial for bacterial replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
Q & A
Q. Table 1: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H (Cl-C6H4) | 7.91 | Doublet | 4-Cl-phenyl |
| Thiazole CH2 | 3.55 | Singlet | -CH2-C=O |
Advanced: How can conflicting yields or purity issues in synthesis be resolved?
Methodological Answer:
Discrepancies in yields often arise from:
- Reaction Time : Extended reflux (e.g., 40 hours vs. 24 hours) improves conversion, as seen in analogous thiazole-carbamate syntheses .
- Purification : Trituration with 10% HCl followed by ethanol washing removes unreacted precursors .
- Catalyst Optimization : Piperidine or triethylamine as bases may enhance nucleophilic substitution efficiency .
Advanced: What strategies enable functionalization of the thiazole ring for structure-activity studies?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Cl, Br) at the thiazole 4-position using N-chloroacetyl anthranilic acid under acidic conditions .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to attach aryl/heteroaryl groups at the 2-position.
- Side-Chain Modification : Replace the ethyl carbamate group with methyl or tert-butyl variants via transesterification .
Example:
Thiazole-Cl + Ar-B(OH)2 → Thiazole-Ar (via Pd catalysis)
Advanced: How are diastereomers resolved in derivatives of this compound?
Methodological Answer:
Diastereomeric mixtures (e.g., 50:50 ratios) can be separated via:
- Chiral Chromatography : Use cellulose-based columns with hexane/ethanol gradients.
- Crystallization : Differential solubility in ethanol/water mixtures isolates enantiomers .
- Stereochemical Analysis : NOESY NMR or X-ray crystallography confirms absolute configurations .
Advanced: What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
- Anticancer Screening : MTT assay against HeLa or MCF-7 cell lines (IC50 determination).
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
- SAR Studies : Modify the 4-chlorophenyl group to assess hydrophobic interactions .
Note: Bioactivity data should be correlated with computational docking studies (e.g., AutoDock Vina) to map binding sites.
Basic: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
